
Phosphorane, butylidenetriphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorane, butylidenetriphenyl- is an organophosphorus compound with the molecular formula C22H23P. It is a type of phosphorane, which is characterized by a pentavalent phosphorus atom. This compound is notable for its role in organic synthesis, particularly in the Wittig reaction, where it is used to convert aldehydes and ketones into alkenes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorane, butylidenetriphenyl- can be synthesized through the reaction of triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base such as butyllithium. The general reaction scheme is as follows:
Formation of Alkylphosphonium Salt: Triphenylphosphine reacts with an alkyl halide to form an alkylphosphonium salt.
Deprotonation: The alkylphosphonium salt is then deprotonated using a strong base like butyllithium to yield the phosphorane.
Industrial Production Methods
While specific industrial production methods for phosphorane, butylidenetriphenyl- are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with adjustments for scale, efficiency, and safety .
Análisis De Reacciones Químicas
Types of Reactions
Phosphorane, butylidenetriphenyl- primarily undergoes nucleophilic addition reactions, most notably the Wittig reaction. In this reaction, the phosphorane reacts with aldehydes or ketones to form alkenes .
Common Reagents and Conditions
Reagents: Aldehydes or ketones, triphenylphosphine, alkyl halides, strong bases (e.g., butyllithium).
Major Products
The major products of reactions involving phosphorane, butylidenetriphenyl- are alkenes, formed through the Wittig reaction. This reaction is highly valued for its ability to produce alkenes with precise control over the position of the double bond .
Aplicaciones Científicas De Investigación
Phosphorane, butylidenetriphenyl- has several applications in scientific research:
Organic Synthesis: Used extensively in the synthesis of alkenes via the Wittig reaction.
Material Science: Employed in the development of phosphorus-containing polymers, which have applications in various fields including biomedicine and materials science.
Medicinal Chemistry: Investigated for its potential in drug development and as a component in therapeutic polymers.
Mecanismo De Acción
The mechanism of action of phosphorane, butylidenetriphenyl- in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of an oxaphosphetane intermediate. The reaction proceeds as follows:
Formation of Ylide: The phosphorane reacts with the carbonyl compound to form a betaine intermediate.
Intermediate Formation: The betaine intermediate rearranges to form an oxaphosphetane intermediate.
Product Formation: The oxaphosphetane intermediate decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct.
Comparación Con Compuestos Similares
Phosphorane, butylidenetriphenyl- can be compared with other phosphoranes and ylides:
Methylenetriphenylphosphorane: Another commonly used ylide in the Wittig reaction, but with a different alkyl group.
Pentaphenylphosphorane: A stable phosphorane with five phenyl groups, used in different types of organic reactions.
Uniqueness
Phosphorane, butylidenetriphenyl- is unique due to its specific structure and reactivity, making it particularly useful in the Wittig reaction for the synthesis of alkenes with precise control over the double bond position .
Propiedades
Número CAS |
3728-50-5 |
|---|---|
Fórmula molecular |
C22H23P |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
butylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H23P/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,2-3H2,1H3 |
Clave InChI |
RIGUTONFWSZQSU-UHFFFAOYSA-N |
SMILES canónico |
CCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



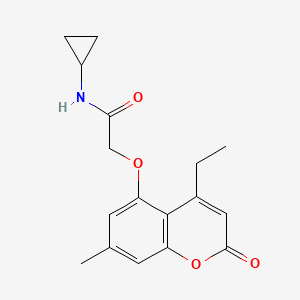
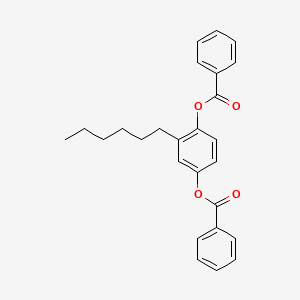
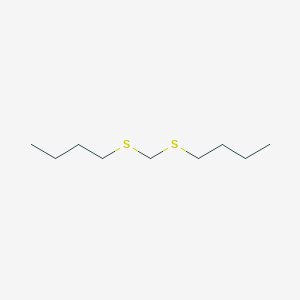

![13-(3-Ethoxypropyl)-17-[(4-methoxyphenyl)methyl]-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14158548.png)
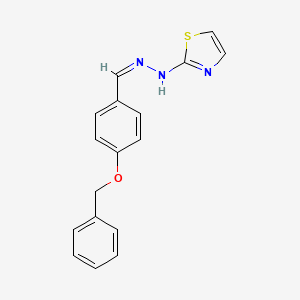
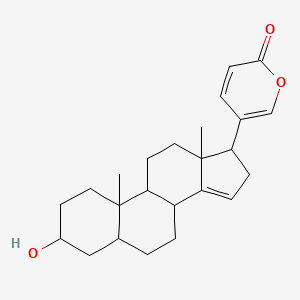
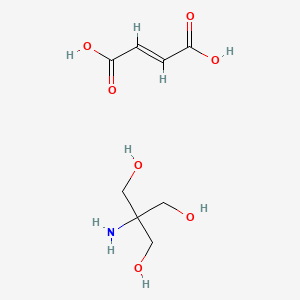
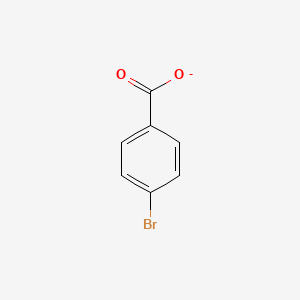
![N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14158575.png)
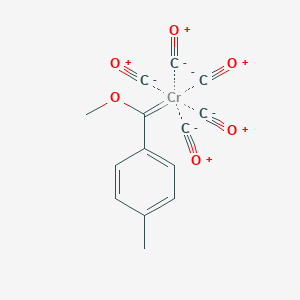

![N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine](/img/structure/B14158600.png)
